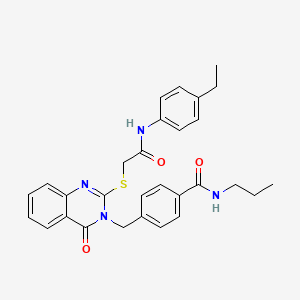

4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

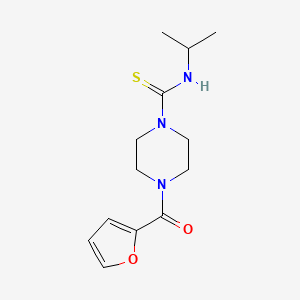

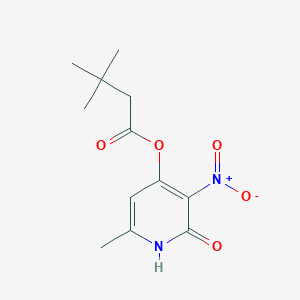

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring suggests that the compound may have aromatic properties. The ethylphenylamino and propylbenzamide groups could potentially influence the compound’s polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The quinazolinone ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The amino group in the ethylphenylamino substituent could potentially participate in reactions involving the donation of a lone pair of electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the nature of its functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of quinazolinone derivatives, which share structural similarities with the compound , involves innovative techniques that have been developed to improve efficiency and environmental friendliness. For instance, a method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction highlights the importance of catalysis in constructing complex molecules (Hikawa et al., 2012). Another approach involves using a glycerol-based ionic liquid with a boron core as a new and reusable promoting medium for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating a commitment to green chemistry (Safaei et al., 2013).

Antimicrobial Activity

Quinazolinone derivatives have been explored for their potential antimicrobial activities. Research into new quinazolines as potential antimicrobial agents has identified compounds with significant antibacterial and antifungal activities, highlighting the potential of quinazolinone derivatives in addressing microbial resistance (Desai et al., 2007).

Anticonvulsant and Antimicrobial Activities

Studies have also explored the anticonvulsant and antimicrobial activities of thioxoquinazolinone derivatives, providing insights into the therapeutic potential of these compounds. The synthesis and evaluation of a series of novel derivatives have revealed compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, alongside potent anticonvulsant activity (Rajasekaran et al., 2013).

Molecular Docking and Biological Evaluation

The development of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases underscores the role of molecular docking and biological evaluations in drug discovery. A new derivative has shown potent inhibitory activity towards these kinases, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3S/c1-3-17-30-27(35)22-13-9-21(10-14-22)18-33-28(36)24-7-5-6-8-25(24)32-29(33)37-19-26(34)31-23-15-11-20(4-2)12-16-23/h5-16H,3-4,17-19H2,1-2H3,(H,30,35)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJBQOZRQCTFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2979060.png)

![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B2979067.png)

![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)

![2-((4-isopropylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2979073.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)